molecular formula C14H21FN2 B5372970 N-(2-fluorophenyl)-1-propylpiperidin-4-amine

N-(2-fluorophenyl)-1-propylpiperidin-4-amine

Cat. No.: B5372970
M. Wt: 236.33 g/mol
InChI Key: HSRJVAQZDYQSNT-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-1-propylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the piperidine ring, which is further substituted with a propylamine group. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-1-propylpiperidin-4-amine typically involves the reaction of 2-fluoroaniline with 1-propylpiperidin-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-nitrogen bond between the fluorophenyl group and the piperidine ring .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced catalytic systems to ensure high yield and purity of the final product. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-1-propylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Scientific Research Applications

N-(2-fluorophenyl)-1-propylpiperidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as its interaction with specific receptors or enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-1-propylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-1-(2-phenylethyl)piperidin-4-amine
  • N-(2-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine
  • N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide

Uniqueness

N-(2-fluorophenyl)-1-propylpiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets. These differences make it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

N-(2-fluorophenyl)-1-propylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2/c1-2-9-17-10-7-12(8-11-17)16-14-6-4-3-5-13(14)15/h3-6,12,16H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRJVAQZDYQSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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